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molecular formula C16H23N B8761516 1-Benzyl-4-butylidenepiperidine CAS No. 132439-21-5

1-Benzyl-4-butylidenepiperidine

Cat. No. B8761516
M. Wt: 229.36 g/mol
InChI Key: FNDJPBCXMYYKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627645B2

Procedure details

In a 500 mL flask fitted with a stirrer was added a slurry of 2 (13.2 g, 58 mmol) and 10% palladium on charcoal (1.2 g) in ethanol (70 mL), followed by addition of concentrated hydrochloric acid (1.5 mL). The reaction flask was evacuated and hydrogen was added via a reaction flask. A total of 2.5 dm3 of hydrogen was consumed. The reaction mixture was filtered and evaporated and the residue was dissolved in H2O (40 mL) and NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (30 mL) and evaporated to dryness to produce 7.1 g of crude 3. The crude product was subjected to column chromatography (eluent: heptane:EtOAc (4:1)) to give pure 3 (2.7 g, 33%). 1H NMR (CDCl3) δ0.85 (t, 3H), 1.0-1.38 (m, 9H), 1.65 (dd, 2H), 2.38 (s, 1H), 2.55 (dt, 2H), 3.04 (dt, 2H).
Name
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
33%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl.CCCCCCC.CCOC(C)=O>[Pd].C(O)C>[CH2:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH2:15][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=CCCC
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL flask fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
ADDITION
Type
ADDITION
Details
hydrogen was added via a reaction flask
CUSTOM
Type
CUSTOM
Details
A total of 2.5 dm3 of hydrogen was consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (40 mL)
EXTRACTION
Type
EXTRACTION
Details
NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (30 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 7.1 g of crude 3

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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